Naringenin
Overview
Description
Naringenin is a naturally occurring flavonoid predominantly found in citrus fruits such as grapefruits, oranges, and lemons . This compound is well-known for its strong anti-inflammatory and antioxidant properties, which have garnered significant interest due to its potential health benefits . Chemically, this compound is a polyphenol with the formula C15H12O5, characterized by a distinctive flavanone backbone comprising three rings: a heterocyclic pyran ring in the center, flanked by two aromatic benzene rings .
Scientific Research Applications
Naringenin has a wide range of scientific research applications across various fields:
Chemistry:
Biology:
Medicine:
- Investigated for its potential therapeutic effects in treating conditions such as cardiovascular diseases, diabetes, and cancer .
- Exhibits antiviral properties, particularly against hepatitis C virus .
Industry:
Mechanism of Action
Target of Action
Naringenin, a naturally occurring flavonoid, interacts with several targets in the body. It has been reported to interact with Estrogen receptor alpha , Aldo-keto reductase family 1 member C1 , Cytochrome P450 1B1 , KAT8 regulatory NSL complex subunit 3 , Sex hormone-binding globulin , and Cytochrome P450 19A1 . These targets play crucial roles in various biological processes, including inflammation, apoptosis, proliferation, angiogenesis, metastasis, and invasion .
Mode of Action
This compound’s mode of action is multifaceted. It can modulate different cellular signaling pathways, suppress cytokine and growth factor production, and arrest the cell cycle . It acts as an effective inhibitor of PI3K and the mitogen-activated protein kinase (MAPK) pathway . It also restricts ERα to the cytoplasm in MCF-7 cells .
Biochemical Pathways
The biosynthesis pathway of this compound constitutes a six-step process. These steps are catalyzed by phenylalanine ammonia lyase (PAL), cinnamate 4-hydroxylase and its associated cytochrome P450 reductase, para-coumarate-CoA ligase, chalcone synthase (the key enzyme for the synthesis of this compound), and chalcone isomerase . This compound can also be synthesized using L-tyrosine as the precursor .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in rats, dogs, and humans . Experiments included single-dose studies (oral and intravenous administration), multiple-dose studies, and an assessment of food-effects . The results show an insignificant influence of a high-fat diet and insignificant accumulation of the drugs after multiple dosing . For the flavonoid monoglucosides (e.g., this compound-7 -O- glucoside), the bioavailability is several fold higher than the flavonoid rutinosides (e.g., narirutin, this compound-7 -O- rutinoside) generally, and the enzymatic hydrolysis by lactase phloridzin hydrolase or cytosolic b-glucosidases is also required .
Result of Action
This compound has a wide range of positive effects on human health. It promotes carbohydrate metabolism, increases antioxidant defense, scavenges reactive oxygen species, modulates the activity of the immune system and also has anti-cancer, anti-inflammatory and anti-atherosclerotic effects . It can suppress cancer development in various body parts, alleviating the conditions of cancer patients by acting as effective alternative supplementary remedies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the consumption of citrus fruits, which are rich in this compound, is beneficial for human health and has been practiced since ancient times . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Naringenin interacts with various enzymes, proteins, and other biomolecules. It has been reported to have strong biological activities such as anti-inflammatory, anticancer, antioxidant, antitumor, antiviral, antibacterial, antiadipogenic, and antidiabetic activities .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to have a positive relationship with the prevention of chronic diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is still being investigated .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . These studies were done in compromised patients (i.e., hypercholesterolemic and overweight), with a dosage ranging between 600 and 800 μM/day .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors . The effects on metabolic flux or metabolite levels are still being researched .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being researched. It is believed to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are still being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naringenin can be synthesized through various methods. One common approach involves the use of naringin, a glycoside found in citrus fruits, as a precursor. The hydrolytic action of the enzyme naringinase converts naringin into this compound . Another method involves the synthesis of this compound from chalcone intermediates through cyclization reactions .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources, such as citrus fruits, followed by purification processes. Advanced techniques like media-milling and nanosuspension preparation have been employed to enhance the solubility and bioavailability of this compound . These methods involve the use of nanocarriers like tocopherol polyethylene glycol succinate to create stable nanosuspensions .
Chemical Reactions Analysis
Types of Reactions: Naringenin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride.
Major Products Formed: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit different bioactive properties .
Comparison with Similar Compounds
Naringenin is often compared with other flavonoids such as naringin, quercetin, and hesperidin:
Naringin: Naringin is a glycoside form of this compound and is also found in citrus fruits.
Quercetin: Quercetin is another flavonoid with strong antioxidant and anti-inflammatory properties.
Hesperidin: Hesperidin is a flavanone glycoside found in citrus fruits.
This compound stands out due to its unique flavanone backbone and its ability to modulate multiple metabolic pathways, making it a versatile compound with diverse applications .
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWIRXFELQLPI-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022392 | |
Record name | Naringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Naringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
480-41-1 | |
Record name | Naringenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naringenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naringenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naringenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-benzopyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NARINGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN5425SBF2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Naringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
251 °C | |
Record name | Naringenin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03467 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Naringenin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002670 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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